1-(4-butylphenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-(4-butylphenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Behavior
Triazole derivatives have been extensively studied for their chemical behavior and potential in synthesizing various pharmaceutical compounds. For instance, the work by Biagi et al. (1996) on new 4-(benzotriazol-1-yl)-1,2,3-triazole derivatives explores the chemical synthesis and structure of triazole compounds, laying a foundation for further pharmaceutical applications (Biagi et al., 1996). Similarly, the synthesis of 2-phenyl-4,5-substituted oxazoles by Kumar et al. (2012) demonstrates the versatility of oxazole derivatives in organic synthesis, offering pathways to novel compounds with potential bioactivity (Kumar et al., 2012).
Antimicrobial and Biological Evaluation
Triazole and oxazole derivatives have been evaluated for their antimicrobial properties. Jadhav et al. (2017) synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives and tested their antimicrobial activities, suggesting the potential of these compounds in developing new antimicrobial agents (Jadhav et al., 2017). Another study by Pokhodylo et al. (2021) on 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides further confirms the antimicrobial potential of triazole derivatives, highlighting their specificity and efficacy against certain pathogens (Pokhodylo et al., 2021).
Structural Analysis and Drug Design
The structural analysis and design of triazole and oxazole derivatives for drug development are crucial aspects of their scientific applications. For example, the study by Thalji et al. (2013) on the discovery of triazine-piperidine-carboxamides as inhibitors of soluble epoxide hydrolase illustrates the importance of structural motifs in designing potent enzyme inhibitors (Thalji et al., 2013).
Properties
IUPAC Name |
1-(4-butylphenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-4-5-6-14-7-9-15(10-8-14)23-13(3)17(20-22-23)18(24)19-16-11-12(2)25-21-16/h7-11H,4-6H2,1-3H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZFNOGBUOVZPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NOC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.